N-(3-Benzylsulfonylpropyl)-2-chloropropanamide
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Overview
Description
N-(3-Benzylsulfonylpropyl)-2-chloropropanamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzylsulfonyl group attached to a propyl chain, which is further connected to a chloropropanamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzylsulfonylpropyl)-2-chloropropanamide typically involves the reaction of 3-benzylsulfonylpropylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzylsulfonylpropyl)-2-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The chlorine atom in the 2-chloropropanamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Benzylsulfonylpropyl)-2-chloropropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Benzylsulfonylpropyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Benzylsulfonylpropyl)but-2-ynamide
- 4-Amino-5-chloro-2-methoxy-N-((1-(3-benzylsulfonylpropyl)piperidin-4-yl)methyl)benzamide
Uniqueness
N-(3-Benzylsulfonylpropyl)-2-chloropropanamide is unique due to its specific structural features, such as the presence of both a benzylsulfonyl group and a chloropropanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-benzylsulfonylpropyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-11(14)13(16)15-8-5-9-19(17,18)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYMIKNGERDJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCS(=O)(=O)CC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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